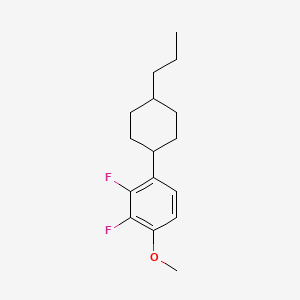
3-bromo-5-methyl-2-phenylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-methyl-2-phenylthiophene is an organic compound with the molecular formula C11H9BrS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and are widely used in various fields of chemistry and industry. The compound features a thiophene ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and a phenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-2-phenylthiophene can be achieved through several methods. One common approach involves the bromination of 5-methyl-2-phenylthiophene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Another method involves the Suzuki coupling reaction, where 3-bromo-5-methylthiophene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This method provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination or coupling reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-Bromo-5-methyl-2-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The thiophene ring can be reduced to form dihydrothiophenes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Various substituted thiophenes
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophenes
科学的研究の応用
3-Bromo-5-methyl-2-phenylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers. These materials are important in the development of organic semiconductors and optoelectronic devices.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological properties. They are evaluated for their efficacy in treating various diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials for electronic and industrial applications.
作用機序
The mechanism of action of 3-bromo-5-methyl-2-phenylthiophene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-methyl-5-phenylthiophene
- 2-Bromo-5-methylthiophene
- 3-Methyl-2-phenylthiophene
Comparison
Compared to similar compounds, 3-bromo-5-methyl-2-phenylthiophene is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry. For example, the presence of the bromine atom at the 3-position allows for selective functionalization, which is valuable in the synthesis of complex molecules.
特性
CAS番号 |
61285-23-2 |
|---|---|
分子式 |
C11H9BrS |
分子量 |
253.16 g/mol |
IUPAC名 |
3-bromo-5-methyl-2-phenylthiophene |
InChI |
InChI=1S/C11H9BrS/c1-8-7-10(12)11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChIキー |
MOHVMBMQMDAZQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C2=CC=CC=C2)Br |
正規SMILES |
CC1=CC(=C(S1)C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















